molecular formula C18H10F4N4O2 B11197868 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B11197868
M. Wt: 390.3 g/mol
InChI Key: DSBOHHNRGFKWMP-UHFFFAOYSA-N
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Description

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole typically involves multiple stepsThe reaction conditions often include the use of dehydrating agents, catalysts, and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorophenyl and trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce amines

Scientific Research Applications

5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole lies in its combination of fluorophenyl and trifluoromethylphenyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H10F4N4O2

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C18H10F4N4O2/c19-13-7-3-11(4-8-13)17-25-24-15(27-17)9-14-23-16(26-28-14)10-1-5-12(6-2-10)18(20,21)22/h1-8H,9H2

InChI Key

DSBOHHNRGFKWMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)CC3=NN=C(O3)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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